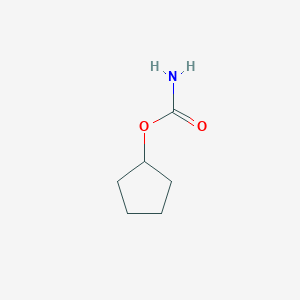
Benzonitrile, 2-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-(phenylthio)- is a chemical compound that is commonly used in scientific research. It is a yellowish liquid that is soluble in organic solvents. This compound is important in the field of biochemistry and pharmacology due to its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 2-(phenylthio)- is not fully understood. However, it is believed that the compound interacts with biological systems through the formation of covalent bonds with proteins and enzymes. This interaction can result in the inhibition of enzyme activity or the alteration of protein function.
Efectos Bioquímicos Y Fisiológicos
Benzonitrile, 2-(phenylthio)- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, Benzonitrile, 2-(phenylthio)- has been shown to have anti-tumor properties in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzonitrile, 2-(phenylthio)- in lab experiments is its ability to interact with biological systems. This makes it a useful tool for studying enzyme kinetics and protein function. Additionally, the compound's anti-tumor properties make it a potential candidate for cancer treatment research.
One limitation of using Benzonitrile, 2-(phenylthio)- in lab experiments is its toxicity. The compound is toxic and requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a variety of future directions for the study of Benzonitrile, 2-(phenylthio)-. One potential area of research is the compound's anti-tumor properties. Further studies could be conducted to determine the mechanism of action and potential therapeutic applications. Additionally, the compound's interaction with enzymes and proteins could be further explored to better understand its biochemical effects.
Métodos De Síntesis
Benzonitrile, 2-(phenylthio)- can be synthesized through the reaction of benzyl chloride with potassium thiophenoxide. This reaction results in the formation of benzyl phenyl sulfide, which can be further reacted with sodium cyanide to produce Benzonitrile, 2-(phenylthio)-. The synthesis of this compound requires careful handling of toxic chemicals and should only be performed by trained professionals.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-(phenylthio)- has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceutical compounds due to its ability to interact with biological systems. This compound is also used in the study of enzyme kinetics and as a reagent in chemical synthesis. Additionally, Benzonitrile, 2-(phenylthio)- has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
91804-55-6 |
|---|---|
Nombre del producto |
Benzonitrile, 2-(phenylthio)- |
Fórmula molecular |
C13H9NS |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
2-phenylsulfanylbenzonitrile |
InChI |
InChI=1S/C13H9NS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H |
Clave InChI |
XLUBZYPWTQDHNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C#N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)











